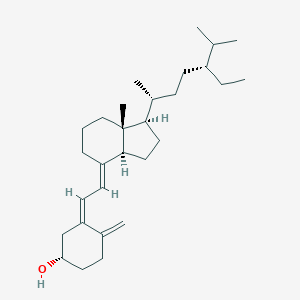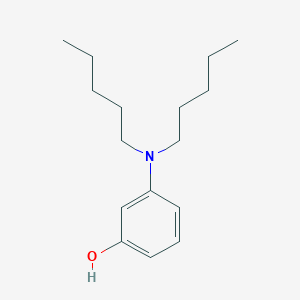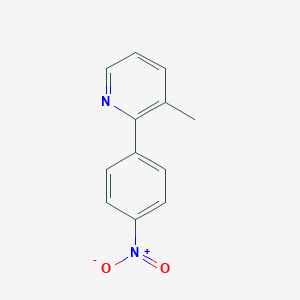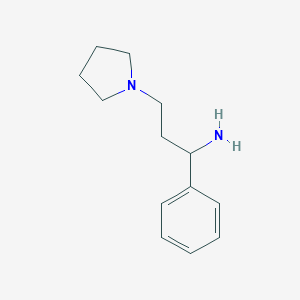![molecular formula C8H10O2 B052432 cis-Bicyclo[3.3.0]octan-3,7-dion CAS No. 51716-63-3](/img/structure/B52432.png)
cis-Bicyclo[3.3.0]octan-3,7-dion
Übersicht
Beschreibung
Cis-Bicyclo[3.3.0]octane-3,7-dione, also known as Cis-Bicyclo[3.3.0]octane-3,7-dione, is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.
The exact mass of the compound cis-Tetrahydropentalene-2,5(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139193. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality cis-Bicyclo[3.3.0]octane-3,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Bicyclo[3.3.0]octane-3,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Naturstoffen
cis-Bicyclo[3.3.0]octan-3,7-dion: ist ein Schlüsselzwischenprodukt bei der Synthese von Naturstoffen. Aufgrund seiner hohen Spannungsenergie sind Moleküle mit dieser Struktur synthetisch anspruchsvoll . Es wurde jedoch erfolgreich zur Herstellung komplexer Naturstoffe eingesetzt, die oft starke biologische Aktivitäten zeigen. Diese Naturstoffe können von Pharmazeutika bis hin zu Agrochemikalien reichen.
Spannungsenergieforschung
Das stark gespannte trans-verknüpfte Bicyclo[3.3.0]octan-Ringsystem der Verbindung macht es zu einem interessanten Objekt für die Untersuchung der Spannungsenergie . Diese Forschung kann zu einem besseren Verständnis der molekularen Stabilität und Reaktivität führen, was für die Entwicklung neuer synthetischer Methoden grundlegend ist.
Weiss–Cook-Kondensation
This compound: wird durch Weiss–Cook-Kondensation synthetisiert . Diese Reaktion ist in der organischen Chemie bedeutsam, da sie eine Methode bietet, um komplexe bicyclische Strukturen aus einfacheren Vorläufern zu erzeugen. Die aus der Untersuchung dieser Reaktion gewonnenen Erkenntnisse lassen sich auf die Synthese anderer bicyclischer Systeme übertragen.
Decarboxylierungsstudien
Es ist bekannt, dass die Verbindung Decarboxylierungsreaktionen eingeht . Die Untersuchung dieser Reaktionen kann Einblicke in die Mechanismen der Decarboxylierung liefern und bei der Entwicklung neuer Decarboxylierungsstrategien für die organische Synthese helfen.
Entwicklung von Cyclopentanoid-Zwischenprodukten
Es dient als Vorläufer für die Synthese von hochfunktionalisierten Cyclopentanoid-Zwischenprodukten . Diese Zwischenprodukte sind wertvoll bei der Synthese verschiedener bioaktiver Moleküle, einschließlich Prostaglandine, die eine breite therapeutische Anwendung finden.
Totalsynthese von Carboprostacyclin
This compound: wurde bei der Totalsynthese von Carboprostacyclin eingesetzt , einem stabilen und biologisch aktiven Analogon von Prostacyclin. Prostacyclin-Analoga sind in der medizinischen Forschung wichtig, da sie eine Rolle in der Gefäßbiologie spielen und potenzielle therapeutische Vorteile bieten.
Wirkmechanismus
Mode of Action
The exact mode of action of cis-Bicyclo[33It has been shown to undergo reduction when added to cultures of several strains of filamentous fungi . This suggests that the compound may interact with biological targets in a way that leads to its reduction.
Biochemical Pathways
The specific biochemical pathways affected by cis-Bicyclo[33Its reduction in the presence of certain fungi suggests that it may be involved in redox reactions .
Result of Action
The molecular and cellular effects of cis-Bicyclo[33It has been suggested as a potential anti-amnesic agent , indicating that it may have neuroprotective effects.
Action Environment
The action of cis-Bicyclo[3.3.0]octane-3,7-dione can be influenced by various environmental factors. For instance, its reduction in the presence of certain fungi suggests that its activity may be influenced by the presence of specific microorganisms . Additionally, the compound’s reactivity may be affected by the pH, temperature, and other conditions of its environment.
Eigenschaften
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74513-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?
A1: The molecular formula of cis-bicyclo[3.3.0]octane-3,7-dione is C8H10O2, and its molecular weight is 138.16 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't extensively detailed within the provided research excerpts, techniques like 1H NMR and 13C NMR are commonly employed for structural characterization of this compound and its derivatives. [, ]
Q3: What are the common synthetic routes to cis-bicyclo[3.3.0]octane-3,7-dione?
A3: A prevalent synthetic approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. This reaction, typically catalyzed by bases, yields cis-bicyclo[3.3.0]octane-3,7-dione derivatives. [, ] Additionally, a novel synthesis utilizing iodine oxidation of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates provides access to the tricyclo[3.3.0.03,7]octane skeleton, further diversifying synthetic possibilities. []
Q4: How does the structure of cis-bicyclo[3.3.0]octane-3,7-dione lend itself to further functionalization?
A4: The presence of two ketone functionalities allows for diverse reactions, including aldol condensations, additions of organometallic reagents, and formations of heterocycles. Researchers have explored its reactivity with carbon disulfide and alkylating agents, leading to 2-dialkylthio-methylene derivatives and cis-2,6-bis(dimethylthio-methylene) derivatives. [, ]
Q5: Have there been studies on modifying the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit?
A5: Yes, research focusing on monofunctionalization and symmetry alteration of cis-bicyclo[3.3.0]octane-3,7-dione has been conducted. These modifications allow for fine-tuning the reactivity and potential applications of the compound. [, ]
Q6: What are the potential applications of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives?
A6: This compound serves as a crucial building block for synthesizing complex molecules with potential biological activities. One notable application is in the total synthesis of carboprostacyclin (2), a stable analogue of prostacyclin (PGI2), highlighting its potential in medicinal chemistry. [] Additionally, its use in synthesizing rigid biobased polycarbonates showcases its versatility in material science. []
Q7: Has cis-bicyclo[3.3.0]octane-3,7-dione been explored in the synthesis of triquinacenes with pyramidalized C=C bonds?
A8: Research has focused on synthesizing 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors to triquinacenes with pyramidalized C=C bonds. This area of study highlights the potential of these compounds in advancing synthetic organic chemistry and material science. []
Q8: Are there any known applications of cis-bicyclo[3.3.0]octane-3,7-dione in the field of non-benzenoid hydrocarbons?
A9: Research has demonstrated the use of tetrahydropentalene-2,5-(1H,3H)-dione, a tautomer of cis-bicyclo[3.3.0]octane-3,7-dione, in synthesizing azuleno[2,1,8-ija]azulenes. These non-alternant non-benzenoid hydrocarbons exhibit unique optical and electronic properties, showcasing the compound's utility in developing novel materials. []
Q9: What is known about the stability of cis-bicyclo[3.3.0]octane-3,7-dione under various conditions?
A9: While specific stability data wasn't detailed in the provided excerpts, it's crucial to consider the reactivity of its ketone groups. Storage conditions likely involve inert atmospheres and protection from moisture to prevent degradation.
Q10: How does the use of cis-bicyclo[3.3.0]octane-3,7-dione impact the properties of the resulting polycarbonates?
A11: Incorporating this compound as a building block for polycarbonates resulted in rigid, fully amorphous materials exhibiting glass transitions up to Tg = 100 °C and thermal stability up to Td ~ 350 °C. These polycarbonates also demonstrated good mechanical flexibility, strength, and high transparency. []
Q11: Have there been any computational studies on cis-bicyclo[3.3.0]octane-3,7-dione or its derivatives?
A12: While not extensively discussed in the provided research, computational techniques like density functional theory (DFT) calculations can be employed to investigate molecular geometries, electronic structures, and reactivities of these compounds. Such studies can provide valuable insights for optimizing synthetic strategies and understanding their properties. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


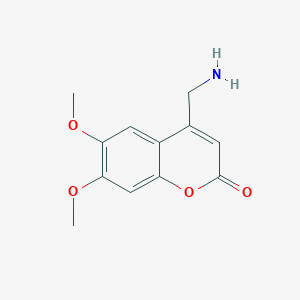

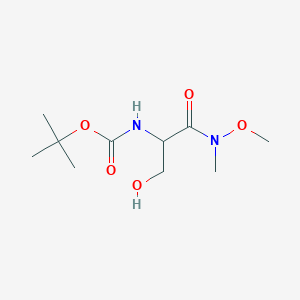

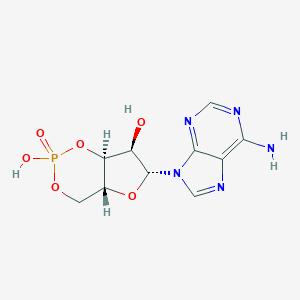
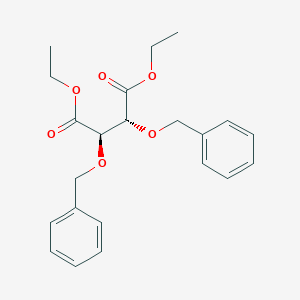
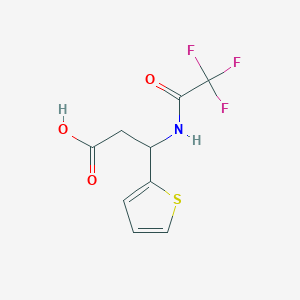
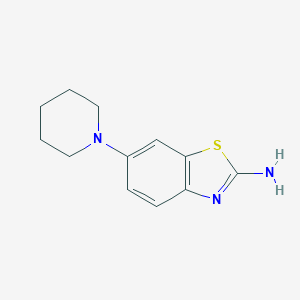
![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)
